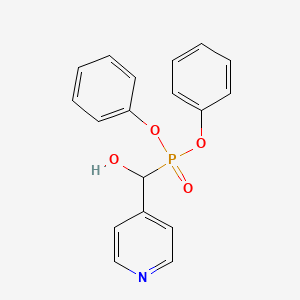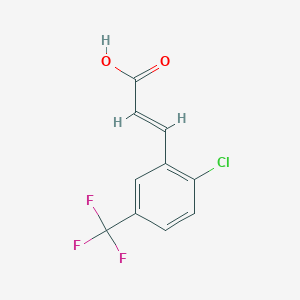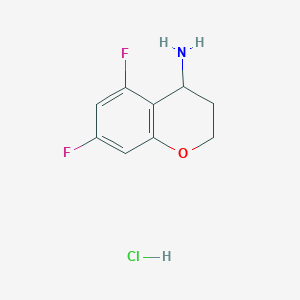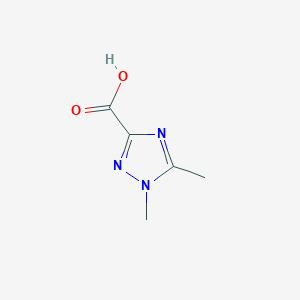
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
概要
説明
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its intricate structure, which includes a pyridine and pyrimidine moiety, making it a subject of study for its unique chemical properties and biological activities.
作用機序
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they can also contribute to the development of certain types of cancer .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins, which can disrupt the signaling pathways that promote cell division and growth .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It can disrupt the signaling pathways that promote cell division and growth, leading to a decrease in the multiplication of tumor cells . Additionally, it can also block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model .
Result of Action
The result of the compound’s action is a decrease in the multiplication of tumor cells and suppression of some tumors . It can also block the formation of blood vessels in vivo, exhibiting significant anti-angiogenic activity . Furthermore, it shows DNA cleavage activities, altering DNA replication and inhibiting the growth of tumor cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents . .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It specifically inhibits the activity of tyrosine kinases . The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Cellular Effects
The effects of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(pyridin-3-yl)pyrimidine-2-amine with 4-nitrobenzoyl chloride under basic conditions to form an intermediate, which is then reduced to the corresponding amine . The final step involves the coupling of this intermediate with 3-aminobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.
Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy.
Uniqueness
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is unique due to its specific combination of pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to inhibit histone deacetylases sets it apart from other similar compounds, making it a valuable candidate for further research and development .
特性
IUPAC Name |
3-amino-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWFXJTPIIQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)




![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

